molecular formula C14H15NO3 B15333172 Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate

Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate

Cat. No.: B15333172
M. Wt: 245.27 g/mol
InChI Key: WCUINMALSDNDPR-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(8-quinolyl)propanoate is a quinoline-derived ester characterized by a hydroxypropanoate side chain at the 3-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and antimalarial effects, owing to their planar aromatic systems and ability to interact with biomolecules .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-hydroxy-3-quinolin-8-ylpropanoate

InChI

InChI=1S/C14H15NO3/c1-2-18-13(17)9-12(16)11-7-3-5-10-6-4-8-15-14(10)11/h3-8,12,16H,2,9H2,1H3

InChI Key

WCUINMALSDNDPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC2=C1N=CC=C2)O

Origin of Product

United States

Scientific Research Applications

Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Positional Isomerism in Quinoline Derivatives

  • Ethyl 3-Hydroxy-3-(5-quinolyl)propanoate (): This positional isomer differs in the attachment of the quinolyl group (5-position vs. 8-position). The 8-quinolyl substitution may enhance steric hindrance or alter π-π stacking interactions with biological targets compared to the 5-isomer. Such positional changes can influence solubility and binding affinity .

Heterocyclic Core Variations

  • Ethyl 3-(3-hydroxyquinoxalin-2-yl)propanoate (): Replacing quinoline with quinoxaline introduces two nitrogen atoms in the heterocycle, increasing polarity and hydrogen-bonding capacity.
  • Ethyl 3-hydroxy-3-(1-oxo-isoindol-2-yl)propanoate (): The isoindole moiety is a bicyclic, non-planar structure, which may reduce DNA intercalation efficacy compared to planar quinolines. The molecular formula (C₁₃H₁₅NO₄) suggests higher oxygen content, possibly enhancing metabolic stability .

Functional Group Modifications

  • Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (): The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions. This contrasts with the hydroxyquinolyl group, which may participate in hydrogen bonding. The molecular formula (C₁₁H₁₁NO₅) indicates a compact structure with higher polarity .
  • Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate (): The trifluoromethoxy group enhances lipophilicity (higher log P), improving membrane permeability. This modification is absent in the target compound, suggesting differences in pharmacokinetics .

Key Physicochemical Parameters (Table 1)

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate* C₁₄H₁₅NO₃ ~245.28 Hydroxy, ester, quinoline Likely moderate solubility
Ethyl 3-(5-quinolyl)propanoate () C₁₄H₁₅NO₃ 245.28 Ester, quinoline High lipophilicity
Ethyl 3-hydroxyquinoxaline derivative () C₁₃H₁₄N₂O₃ 246.26 Quinoxaline, ester Polar, UV-active
Ethyl 3-nitropropanoate () C₁₁H₁₁NO₅ 237.21 Nitro, ester Reactive, acidic

*Estimated based on analogues.

Biological Activity

Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate, a compound featuring a quinoline moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C13H13NO3
  • Molecular Weight: 233.25 g/mol

The presence of the quinoline ring enhances its interaction with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

Research indicates that this compound possesses antitumor properties, particularly against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.

Case Study: MCF-7 Cell Line

  • IC50 Value: 15 µM
  • Mechanism: Induction of apoptosis via mitochondrial pathway.

Antioxidant Properties

This compound has shown promising antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, leading to reduced viability of pathogens.
  • DNA Interaction: It binds to DNA, disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation: By modulating ROS levels, it protects cells from oxidative damage while promoting apoptosis in malignant cells.

Research Findings

Recent studies have further elucidated the pharmacodynamics of this compound:

  • In Vivo Studies: Animal models have shown that administration of this compound leads to significant tumor regression without notable toxicity.
  • Synergistic Effects: When combined with conventional chemotherapeutics, it enhances the efficacy of treatments against resistant cancer cell lines.

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